molecular formula C17H17N3O3S B254257 ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

Cat. No. B254257
M. Wt: 343.4 g/mol
InChI Key: DUVDSOJPYDKTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate, also known as EMPTP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrimidine family, which is a class of organic compounds that have a heterocyclic ring structure containing nitrogen atoms. EMPTP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that are involved in DNA synthesis and repair. This inhibition leads to a decrease in the production of nucleotides, which are the building blocks of DNA. This, in turn, can lead to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, induction of cell death, and suppression of tumor growth. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate in laboratory experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting a range of enzymes, making it a useful tool for studying enzyme kinetics and structure. However, one limitation of using ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate is its toxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate, including studies of its potential as an anti-cancer agent, its use in drug discovery, and its role in the regulation of cellular metabolism. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a therapeutic agent. Additionally, studies are needed to explore the safety and toxicity of ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate in vivo, as well as its potential for use in clinical settings.

Synthesis Methods

Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate can be synthesized using a variety of methods, including the reaction of 2-bromoethyl ethyl sulfide with 2-amino-4,5,6,7-tetrahydro-5-cyano-6-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-4-one. This reaction results in the formation of the desired product, ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate, which can be purified using standard laboratory techniques.

Scientific Research Applications

Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein structure, and drug discovery. This compound has been shown to be a potent inhibitor of several enzymes, including dihydrofolate reductase and thymidylate synthase, which are important targets for cancer chemotherapy. ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate has also been used to study the structure and function of proteins, as well as to screen for potential drug candidates.

properties

Product Name

ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C17H17N3O3S/c1-4-23-16(22)11(3)24-17-19-14(13(9-18)15(21)20-17)12-7-5-10(2)6-8-12/h5-8,11H,4H2,1-3H3,(H,19,20,21)

InChI Key

DUVDSOJPYDKTSD-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C(C)SC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)C)C#N

SMILES

CCOC(=O)C(C)SC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)C)C#N

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)C)C#N

Origin of Product

United States

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